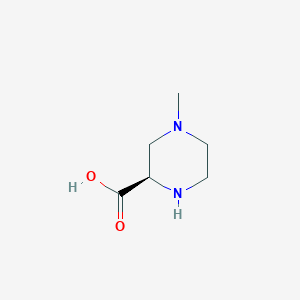

(R)-4-Methyl-piperazine-2-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12N2O2 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

(2R)-4-methylpiperazine-2-carboxylic acid |

InChI |

InChI=1S/C6H12N2O2/c1-8-3-2-7-5(4-8)6(9)10/h5,7H,2-4H2,1H3,(H,9,10)/t5-/m1/s1 |

InChI Key |

LJMBMKKMKAFQAV-RXMQYKEDSA-N |

Isomeric SMILES |

CN1CCN[C@H](C1)C(=O)O |

Canonical SMILES |

CN1CCNC(C1)C(=O)O |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Computational Structural Elucidation of R 4 Methyl Piperazine 2 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

The piperazine (B1678402) ring typically adopts a chair conformation to minimize steric strain. In (R)-4-Methyl-piperazine-2-carboxylic acid, the substituents at the C2 and N4 positions can exist in either axial or equatorial orientations. The equilibrium between these conformers is influenced by steric and electronic factors. Due to the energetic preference for bulky groups to occupy the equatorial position, it is expected that the carboxylic acid group at C2 and the methyl group at N4 will predominantly reside in equatorial or pseudo-equatorial positions.

The stereochemical and conformational features can be elucidated by analyzing proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts, coupling constants (J-couplings), and through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments.

Expected ¹H and ¹³C NMR Chemical Shift Ranges:

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| H2 (methine) | 3.0 - 3.5 | 55 - 60 |

| H3, H5 (piperazine ring CH₂) | 2.5 - 3.2 | 45 - 55 |

| H6 (piperazine ring CH₂) | 2.2 - 2.8 | 50 - 55 |

| N-CH₃ (methyl) | 2.2 - 2.5 | 45 - 50 |

| COOH | 10 - 13 | 170 - 180 |

Note: These are estimated ranges and can be influenced by solvent, pH, and temperature.

Two-dimensional NMR experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) would be instrumental in confirming the stereochemistry and preferred conformation. For instance, NOE correlations between the axial protons on C3, C5, and the axial component of the proton on C2 would provide definitive evidence for the chair conformation and the relative orientation of the substituents. The observation of strong NOEs between the methyl protons and adjacent axial protons on the piperazine ring would further solidify the conformational assignment.

Mass Spectrometry for Molecular Structure Confirmation and Derivatization Analysis

Mass spectrometry (MS) is an essential technique for confirming the molecular weight and elucidating the fragmentation pathways of this compound and its derivatives. When coupled with liquid chromatography (LC-MS), it provides a powerful method for the analysis of complex mixtures and for pharmacokinetic studies.

The nominal molecular weight of this compound is 144.17 g/mol . nih.govnih.gov High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Expected Fragmentation Patterns:

Under electron ionization (EI) or electrospray ionization (ESI), the molecule is expected to fragment in a predictable manner. Key fragmentation pathways would likely involve:

Decarboxylation: Loss of the carboxylic acid group (COOH), resulting in a fragment ion with a mass-to-charge ratio (m/z) corresponding to the loss of 45 Da. libretexts.org

Ring Fragmentation: Cleavage of the piperazine ring, leading to characteristic fragment ions. Common cleavages occur at the C-C and C-N bonds adjacent to the nitrogen atoms.

Loss of the Methyl Group: Cleavage of the N-CH₃ bond, resulting in a loss of 15 Da.

Derivatization for Enhanced Analysis:

To improve chromatographic separation and mass spectrometric detection, derivatization of the functional groups of this compound can be employed.

Carboxylic Acid Derivatization: The carboxylic acid group can be esterified (e.g., with methanol (B129727) to form a methyl ester) or reacted with a variety of derivatizing agents to enhance its volatility for gas chromatography-mass spectrometry (GC-MS) or to improve its ionization efficiency in LC-MS. nih.gov

Amine Derivatization: The secondary amine in the piperazine ring can be acylated or reacted with reagents like dansyl chloride or fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) to introduce a chromophore or fluorophore, facilitating UV or fluorescence detection, and improving ionization in mass spectrometry. nih.gov

The analysis of these derivatives by MS would show predictable shifts in the molecular ion peak and potentially altered fragmentation patterns, providing further structural confirmation. For instance, a study on the derivatization of peptides with piperazine-based reagents demonstrated significantly improved ionization efficiency in MALDI-MS. nih.gov

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides invaluable insights into the structural and electronic properties of this compound, complementing experimental data and aiding in the interpretation of spectroscopic results.

Density Functional Theory (DFT) for Electronic Structure and Vibrational Analysis

Density Functional Theory (DFT) is a robust quantum mechanical method for predicting the geometric and electronic properties of molecules. nih.gov A DFT calculation, for example using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to perform a full geometry optimization of the molecule. nih.gov This would yield the most stable three-dimensional structure, providing bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations can predict the vibrational frequencies of the molecule. These theoretical frequencies, when appropriately scaled, can be compared with experimental infrared (IR) and Raman spectra to provide a detailed assignment of the observed vibrational modes. mdpi.com This is particularly useful for identifying characteristic vibrations of the piperazine ring, the carboxylic acid group, and the methyl group.

Molecular Electrostatic Potential (MESP) and Frontier Molecular Orbital (FMO) Analysis

The molecular electrostatic potential (MESP) map is a powerful visualization tool that illustrates the charge distribution on the surface of a molecule. wuxiapptec.com For this compound, the MESP would highlight the electron-rich regions (negative potential), such as the oxygen atoms of the carboxylic acid and the nitrogen atoms, and the electron-deficient regions (positive potential), primarily around the acidic proton of the carboxyl group and the protons on the carbon atoms. wuxiapptec.com This information is critical for understanding intermolecular interactions, such as hydrogen bonding, and for predicting sites of electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) analysis involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms and the carboxylate group, while the LUMO would likely be distributed over the carboxylic acid functionality.

Representative Computational Data (Hypothetical):

| Parameter | Hypothetical Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -0.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 6.0 eV | Chemical reactivity and stability |

| Dipole Moment | 2.5 D | Polarity and intermolecular interactions |

Conformational Analysis and Energy Landscape Exploration

Computational methods are ideally suited for exploring the conformational energy landscape of this compound. By systematically rotating the rotatable bonds and performing geometry optimizations for each conformation, a potential energy surface can be generated. This analysis would identify the global minimum energy conformer as well as other low-energy local minima. The relative energies of these conformers provide an estimate of their populations at a given temperature.

This computational conformational analysis is crucial for understanding the dynamic behavior of the molecule in solution and for correlating the observed NMR data with specific three-dimensional structures. For instance, the calculated energy barriers for ring inversion and for rotation around the C2-COOH bond can be compared with experimental values obtained from temperature-dependent NMR studies.

Chemical Derivatization and Functionalization Strategies for R 4 Methyl Piperazine 2 Carboxylic Acid and Its Analogues

Esterification and Amidation of the Carboxylic Acid Moiety

The carboxylic acid group at the C2 position is a primary site for modification through esterification and amidation reactions. These transformations are fundamental in creating prodrugs, modifying solubility, and forming covalent linkages to other molecules.

Esterification: The conversion of the carboxylic acid to an ester is commonly achieved through methods like the Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol, which often serves as the solvent, in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, driven towards the ester product by using a large excess of the alcohol and/or by removing the water formed during the reaction. masterorganicchemistry.com For substrates that are sensitive to strong acids, alternative methods like the Steglich esterification, which uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP), can be employed. commonorganicchemistry.compeptide.com Another approach involves alkylation of the carboxylate salt with an alkyl halide, such as methyl iodide, after deprotonating the carboxylic acid with a base. commonorganicchemistry.comlibretexts.org

Amidation: The formation of an amide bond is one of the most frequent reactions in medicinal chemistry. This is typically accomplished by activating the carboxylic acid followed by reaction with a primary or secondary amine. Standard coupling reagents are essential for this process, especially when dealing with less reactive amines. nih.gov These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating the nucleophilic attack by the amine. A common protocol involves the use of EDC in combination with 1-hydroxybenzotriazole (B26582) (HOBt) or DMAP. peptide.comnih.gov The reaction of the carboxylic acid with EDC and HOBt forms a reactive HOBt ester intermediate, which then readily couples with the amine. nih.gov The addition of DMAP can further enhance the reaction rate by forming a highly reactive acyliminium ion intermediate. nih.gov These methods are widely used for creating piperazine (B1678402) amide derivatives under mild conditions. google.comacgpubs.org

| Reaction Type | Common Reagents | Key Features |

| Fischer Esterification | Alcohol (e.g., MeOH, EtOH), Acid Catalyst (e.g., H₂SO₄, TsOH) | Equilibrium reaction; requires excess alcohol or water removal. masterorganicchemistry.commasterorganicchemistry.com |

| Steglich Esterification | Alcohol, DCC or EDC, DMAP (catalyst) | Mild conditions, suitable for acid-sensitive substrates. commonorganicchemistry.comresearchgate.net |

| Alkylation | Base (e.g., NaOH), Alkyl Halide (e.g., CH₃I) | Two-step process: formation of carboxylate followed by Sₙ2 reaction. libretexts.org |

| Amidation | Amine, Coupling Agents (e.g., EDC, DCC, HATU), Additives (e.g., HOBt, DMAP) | Forms a stable amide bond; widely used in peptide and medicinal chemistry. peptide.comnih.gov |

N-Alkylation and N-Acylation Reactions on the Piperazine Nitrogen Atoms

The piperazine ring of (R)-4-Methyl-piperazine-2-carboxylic acid contains two nitrogen atoms: a tertiary amine at the N4 position (already methylated) and a secondary amine at the N1 position. The N1 nitrogen is a key site for functionalization through alkylation and acylation, allowing for the introduction of diverse substituents to explore SAR.

N-Alkylation: The secondary amine at the N1 position can be alkylated using various methods. Reductive amination is a common strategy, involving the reaction of the N1 amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. nih.gov Direct alkylation with alkyl halides (e.g., alkyl bromides) is another viable route, often carried out in the presence of a base to neutralize the hydrogen halide formed. nih.gov To ensure selectivity for the N1 position, it is often necessary to protect the carboxylic acid group, for instance as an ester, before carrying out the alkylation. Orthogonally protected piperazine-2-carboxylic acid derivatives, such as N-Boc protected versions, are versatile intermediates that allow for selective N-alkylation. acs.orgmdpi.com

N-Acylation: Acylation of the N1 amine introduces an amide linkage, which can significantly alter the molecule's properties. This reaction is typically performed using acyl chlorides or acid anhydrides in the presence of a base. For more controlled coupling, standard amide bond forming conditions with a carboxylic acid and coupling reagents (like EDC/HOBt) can be used. nih.gov The synthesis of orthogonally protected piperazine derivatives, for example with Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) groups, allows for selective deprotection and subsequent acylation at a specific nitrogen atom. This strategy provides a high degree of control for synthesizing complex piperazine derivatives.

| Derivatization Site | Reaction | Typical Reagents | Purpose/Outcome |

| N1-Amine | N-Alkylation | Alkyl halides, Aldehydes/Ketones + Reducing Agent | Introduction of alkyl groups to modulate lipophilicity and target binding. nih.gov |

| N1-Amine | N-Acylation | Acyl chlorides, Carboxylic acids + Coupling agents | Formation of amides for SAR exploration and introduction of new functional groups. google.com |

Introduction of Phosphonate (B1237965) Groups for Receptor Ligand Design (e.g., (R)-4-(3-Phosphonopropyl)piperazine-2-carboxylic Acid)

The introduction of phosphonate groups is a key strategy in the design of ligands for certain receptors, particularly ionotropic glutamate (B1630785) receptors like the N-methyl-D-aspartate (NMDA) receptor. The phosphonate moiety can mimic the carboxylate of glutamate and act as a potent antagonist. A prominent example is (R)-4-(3-Phosphonopropyl)piperazine-2-carboxylic acid, also known as (R)-CPP. researchgate.netcymitquimica.com

The synthesis of this analogue involves the selective alkylation of the N4 nitrogen of a piperazine-2-carboxylic acid precursor. researchgate.net One synthetic route may start with a suitably protected (R)-piperazine-2-carboxylic acid, where the N1 nitrogen and the carboxylic acid are protected to prevent side reactions. The unprotected N4 nitrogen is then alkylated with a reagent containing the phosphonate group, such as diethyl (3-bromopropyl)phosphonate. The reaction is typically carried out under basic conditions. A final deprotection step removes the protecting groups to yield the target compound. Another reported method involves using a copper chelate to selectively protect the N1 position and the C2-carboxylate, allowing for direct alkylation at the N4 position. researchgate.net

Chiral Derivatization Reagents in Analytical Separations and Detection

Analyzing and separating enantiomers like this compound requires specialized analytical techniques. Chiral derivatization is a powerful strategy used in both liquid chromatography and mass spectrometry to facilitate enantioseparation and enhance detection sensitivity.

The indirect method of enantioseparation by high-performance liquid chromatography (HPLC) involves reacting the enantiomeric analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov Since diastereomers have different physical properties, they can be separated on a standard, non-chiral (achiral) HPLC column.

For this compound, derivatization can target either the secondary amine at N1 or the carboxylic acid group.

Derivatization of the N1-Amine: The secondary amine can be targeted by a variety of CDAs. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a classic example that reacts with primary and secondary amines under mild alkaline conditions. nih.govnih.gov Other fluorescent reagents like (+)-FLEC (FLEC, (+)-1-(9-fluorenyl)ethyl chloroformate) and benzofuran-based reagents like (R/S)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole (DBD-PyNCS) are also effective for forming highly detectable diastereomeric derivatives. nih.govorientjchem.org

Derivatization of the Carboxylic Acid: The carboxylic acid group can be coupled with a chiral amine to form diastereomeric amides. This requires the use of standard peptide coupling reagents (e.g., EDC, HOBt). nih.gov Commercially available chiral amines like (S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine (PMP) and (R)-(-)-1-aminoindan (AI) have been successfully used for the enantiomeric separation of chiral carboxylic acids. nih.govcapes.gov.br

| Chiral Derivatizing Agent (CDA) | Target Functional Group | Principle |

| Marfey's Reagent (FDAA) | N1-Secondary Amine | Forms diastereomeric N-dinitrophenyl amino acid amides. nih.gov |

| (+)-FLEC | N1-Secondary Amine | Forms highly fluorescent diastereomeric carbamates. nih.gov |

| Chiral Amines (e.g., PMP, AI) | C2-Carboxylic Acid | Forms diastereomeric amides via a coupling reaction. nih.gov |

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a primary tool for analysis. However, the ionization efficiency of analytes can vary greatly. Derivatization can be employed to introduce a functional group that is easily ionized, thereby significantly enhancing the signal intensity and detection sensitivity. rsc.org

For the Carboxylic Acid Group: Carboxylic acids are often analyzed in negative-ion mode, which can be prone to ion suppression. Derivatizing the carboxyl group to introduce a permanently positive charge or a group with high proton affinity allows for sensitive analysis in the more robust positive-ion mode. nih.govnih.gov Reagents like 2-picolylamine (PA) can be coupled to the carboxylic acid, introducing a basic pyridine (B92270) ring that is readily protonated in electrospray ionization (ESI). nih.govresearchgate.net This has been shown to increase detection responses by 9- to 158-fold. nih.gov Another class of reagents, such as N-alkyl-4-aminomethylpyridinium iodide, introduces a pre-charged quaternary amine, which can significantly enhance MS sensitivity. nih.gov

For the Amine Groups: While amines are typically amenable to positive-ion ESI-MS, their signal can be improved by derivatization. Reagents like Dansyl chloride (Dansyl-Cl) react with primary and secondary amines to yield derivatives with high ionization efficiency and the added benefit of fluorescence. nih.gov This dual-purpose derivatization is highly versatile for comprehensive metabolomics analyses. nih.gov

| Derivatization Reagent | Target Functional Group | Mechanism of Enhancement | Detection Improvement |

| 2-Picolylamine (PA) | Carboxylic Acid | Introduces an easily protonated pyridine group for positive-ion ESI. nih.govresearchgate.net | 9-158 fold increase in response. nih.gov |

| TMPP (Tris(2,4,6-trimethoxyphenyl)phosphonium) | Carboxylic Acid | Adds a permanently charged phosphonium (B103445) group. researchgate.net | Enables femtomole-level detection. researchgate.net |

| Dansyl Chloride | N1-Secondary Amine | Adds a dansyl group with high proton affinity and fluorescence. nih.gov | Provides high ionization efficiency and fluorescence detection. nih.gov |

Mechanistic Investigations of Biological Activities of R 4 Methyl Piperazine 2 Carboxylic Acid Derivatives As Research Probes

Elucidation of Receptor Antagonism Mechanisms

Derivatives built upon the piperazine-2-carboxylic acid framework have demonstrated significant activity at several critical neurotransmitter receptors. Their ability to antagonize these receptors, often with high selectivity, has been a major focus of mechanistic studies.

N-methyl-D-aspartate (NMDA) Receptor Modulation and Subunit Specificity (e.g., NR2B)

The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission, is a heteromeric ion channel typically composed of two GluN1 (formerly NR1) subunits and two GluN2 (formerly NR2) subunits. The four subtypes of GluN2 subunits (GluN2A-D) confer distinct pharmacological and physiological properties to the receptor complex. Derivatives of piperazine-2-carboxylic acid have been instrumental in probing the function of these specific subunits.

A notable example is (R)-4-(3-phosphonopropyl)piperazine-2-carboxylic acid ((R)-CPP), a highly potent and competitive NMDA receptor antagonist. biorxiv.org Its antagonistic activity varies across different subunit compositions, showing the highest affinity for receptors containing the GluN2A subunit. biorxiv.org Detailed binding assays have quantified this specificity, revealing inhibitory constant (Kᵢ) values of 0.04 µM at NR1/NR2A, 0.3 µM at NR1/NR2B, 0.6 µM at NR1/NR2C, and 2.0 µM at NR1/NR2D receptors. biorxiv.org

Further structural modifications have led to compounds with unique selectivity profiles. For instance, (2S,3R)-1-(phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid (PPDA) displays a preference for GluN2C- and GluN2D-containing receptors, a pattern that is atypical for most competitive NMDA antagonists. nih.govrsc.org Structure-activity relationship (SAR) studies have shown that replacing the biphenyl (B1667301) group of its precursor, PBPD, with a larger, linear phenanthrene (B1679779) ring system significantly enhances affinity, particularly for NR2C-containing receptors. rsc.org These compounds serve as crucial tools to differentiate the physiological roles of NMDA receptors with varying subunit makeups, such as distinguishing the contributions of GluN2B and GluN2D subunits to synaptic responses. nih.gov

| Compound | Target | Activity (Kᵢ) | Selectivity Profile |

|---|---|---|---|

| (R)-CPP | NMDA Receptor | 0.04 µM (NR2A), 0.3 µM (NR2B), 0.6 µM (NR2C), 2.0 µM (NR2D) | NR2A > NR2B > NR2C > NR2D |

| PPDA | NMDA Receptor | Increased affinity over precursor, especially at NR2C | Preferential for NR2C/NR2D |

Kappa-Opioid Receptor Agonism and Selectivity Studies

The kappa-opioid receptor (KOR) is a G protein-coupled receptor involved in pain, mood, and addiction. guidetopharmacology.org Piperazine (B1678402) derivatives have been developed as both potent KOR agonists and antagonists.

In the pursuit of potent KOR agonists, researchers synthesized analogues of methyl (R)-4-(3,4-dichlorophenylacetyl)-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate (GR-89,696). researchgate.net Introducing an additional methyl substituent into the side chain led to compounds with exceptionally high KOR affinity. For example, the (S,S)-configured methyl carbamate (B1207046) analogue demonstrated a Kᵢ value of 0.31 nM for the KOR, even exceeding the potency of the parent compound. researchgate.net Functional assays confirmed the agonistic effects of these derivatives. researchgate.net The stereochemistry of these molecules was found to be critical, with the KOR affinity generally following the order of (S,S) > (R,R) > (S,R) > (R,S) for diastereomers. researchgate.net

Conversely, other structural modifications to the piperazine core have yielded selective KOR antagonists. N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines were identified as a new class of opioid receptor antagonists. nih.gov While some initial analogues showed non-selective antagonist activity, further development led to compounds with high potency and selectivity for the KOR, demonstrating how subtle structural changes to the piperazine scaffold can switch the pharmacological profile from agonism to antagonism. nih.gov

| Compound Class | Target | Pharmacological Profile | Key Findings |

|---|---|---|---|

| Methylated Analogues of GR-89,696 | Kappa-Opioid Receptor | Agonist | (S,S)-methyl carbamate analogue shows Kᵢ of 0.31 nM. researchgate.net |

| N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines | Opioid Receptors | Antagonist | Scaffold for developing selective KOR antagonists. nih.gov |

Enzyme Inhibition Mechanisms and Structure-Activity Relationship (SAR) Studies

Beyond receptor modulation, derivatives of (R)-4-Methyl-piperazine-2-carboxylic acid are potent inhibitors of various enzymes, many of which are implicated in neurological and inflammatory diseases.

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases that metabolize the neurotransmitter acetylcholine. Their inhibition is a key therapeutic strategy for Alzheimer's disease. A series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives has been synthesized and evaluated for their ability to inhibit these enzymes. nih.gov

SAR studies revealed that the nature of the functional group at the 2-position of the piperazine ring dictates both potency and selectivity. Derivatives with a free carboxylic acid group, such as 1,4-bis(4-chlorobenzyl)-piperazine-2-carboxylic acid, showed enhanced selectivity for AChE, with a Kᵢ of 10.18 µM and a selectivity index of approximately 17.90 for AChE over BChE. nih.gov

In stark contrast, converting the carboxylic acid to a hydroxamic acid or carboxamide dramatically shifted the selectivity towards BChE. nih.gov One of the most potent compounds identified was 1,4-bis(2-chlorobenzyl)-piperazine-2-hydroxamic acid, which exhibited extraordinary inhibitory activity against BChE with a Kᵢ of 1.6 nM. nih.gov This compound demonstrated a remarkable selectivity index of over 21,000 for BChE, making it significantly more potent and selective than reference drugs like donepezil (B133215) and tacrine. nih.gov Mechanistic studies confirmed a competitive mode of inhibition for these derivatives at both enzymes. nih.gov

| Compound | Target | Inhibition (Kᵢ) | Selectivity Index (SI) |

|---|---|---|---|

| 1,4-bis(4-chlorobenzyl)-piperazine-2-carboxylic acid | AChE | 10.18 µM | ~17.9 (for AChE) |

| 1,4-bis(2-chlorobenzyl)-piperazine-2-hydroxamic acid | BChE | 1.6 nM | ~21862.5 (for BChE) |

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts. nih.govfrontiersin.org Inhibition of sEH is a promising therapeutic strategy for managing inflammation and cardiovascular diseases. nih.govresearchgate.net Piperazine derivatives have emerged as highly potent sEH inhibitors.

In one study, a design strategy based on a known lead compound led to the synthesis of a series of piperidine (B6355638)/piperazine derivatives. researchgate.net The research culminated in compound G1, which integrated a homopiperazine (B121016) fragment and demonstrated exceptionally strong inhibitory effects against both human sEH (HsEH) and murine sEH (MsEH), with IC₅₀ values of 0.05 nM and 0.14 nM, respectively. researchgate.net This picomolar-level activity highlights the potential of incorporating specific piperazine-related scaffolds. Other research has explored piperazine amides of chromone-2-carboxylic acid, identifying a chromen-2-amide derivative with a benzyl (B1604629) piperidine on the amide side as a novel lead structure for sEH inhibition. nih.gov

| Compound Class/ID | Target | Inhibitory Activity (IC₅₀) |

|---|---|---|

| Compound G1 (Homopiperazine derivative) | HsEH / MsEH | 0.05 nM / 0.14 nM researchgate.net |

| Chromen-2-amide derivative 7 | sEH | 1.75 µM nih.gov |

Inhibition of Enzymes Involved in Neurodegeneration (e.g., Parkinson's disease targets)

The neurodegeneration seen in conditions like Parkinson's disease (PD) involves multiple enzymatic pathways. A key target for PD therapy is Monoamine Oxidase B (MAO-B), an enzyme responsible for degrading dopamine (B1211576) in the brain. nih.govmdpi.com Inhibition of MAO-B can help restore dopamine levels, and various piperazine derivatives have been investigated for this purpose. rsc.orgnih.gov

Studies on piperazine-substituted chalcones have identified compounds with potent and selective MAO-B inhibitory activity. nih.gov For example, a p-fluorinated piperazine chalcone (B49325) derivative (PC10) was found to be a reversible and competitive inhibitor of MAO-B with an IC₅₀ value of 0.65 µM and a Kᵢ of 0.63 µM. nih.gov Molecular docking simulations suggest that the fluorine atom on this compound interacts favorably within the substrate cavity of the MAO-B active site. nih.gov Another study on N-methyl-piperazine chalcones identified a 3-trifluoromethyl-4-fluorinated derivative (2k) as the most potent MAO-B inhibitor in its series, with an IC₅₀ of 0.71 μM and a high selectivity index of over 56 against MAO-A. nih.gov These findings underscore that the piperazine moiety, when combined with other pharmacophores like chalcones, is a viable scaffold for developing selective MAO-B inhibitors for potential use in neurodegenerative disorders. nih.govnih.gov

Beyond MAO-B, other enzymes such as the leucine-rich repeat kinase 2 (LRRK2) and the tyrosine kinase c-Abl are recognized as important targets in Parkinson's disease pathogenesis, presenting further opportunities for the development of piperazine-based inhibitors. nih.govnih.gov

| Compound | Target | Activity | Inhibition Type |

|---|---|---|---|

| PC10 (p-fluoro piperazine chalcone) | MAO-B | IC₅₀ = 0.65 µM; Kᵢ = 0.63 µM | Reversible, Competitive nih.gov |

| Compound 2k (N-methyl-piperazine chalcone) | MAO-B | IC₅₀ = 0.71 µM; SI > 56 | Reversible, Competitive nih.gov |

GlcN-6-P Synthase Inhibition in Antimicrobial Contexts

Glucosamine-6-phosphate synthase (GlcN-6-P synthase) is a well-established target for the development of novel antimicrobial agents. This enzyme plays a crucial role in the biosynthesis of the bacterial cell wall, and its inhibition can lead to cell death. nih.gov A number of heterocyclic compounds have been investigated as potential inhibitors of GlcN-6-P synthase through molecular docking studies and in vitro assays. nih.gov

In the context of piperazine derivatives, research has pointed towards their potential to interact with and inhibit GlcN-6-P synthase. A study focused on pyrazine-2-carboxylic acid derivatives incorporating various piperazine moieties demonstrated their potential as inhibitors of this enzyme. rjpbcs.com Molecular docking studies were conducted to understand the binding interactions between these derivatives and the active site of GlcN-6-P synthase. The results of these computational analyses suggested a good inhibitory potential for the synthesized compounds, which was further supported by their observed antimicrobial activity. rjpbcs.com

The proposed mechanism of inhibition by these piperazine-containing compounds involves their binding to the active site of GlcN-6-P synthase, thereby preventing the natural substrate from accessing the enzyme. This disruption of the enzymatic process interferes with the production of essential components for the bacterial cell wall, ultimately leading to an antimicrobial effect. rjpbcs.com While direct studies on this compound are not extensively detailed in this specific context, the findings from analogous piperazine derivatives provide a strong rationale for its potential mechanism of action through the inhibition of GlcN-6-P synthase.

Table 1: Antimicrobial Activity of Pyrazine-2-Carboxylic Acid Piperazine Derivatives

| Compound ID | Target Microorganism | Minimum Inhibitory Concentration (MIC) in µg/mL |

|---|---|---|

| P3 | E. coli | 50 |

| P4 | E. coli | 50 |

| P4 | C. albicans | 3.125 |

| P6 | P. aeruginosa | 25 |

| P7 | E. coli | 50 |

| P7 | P. aeruginosa | 25 |

| P9 | E. coli | 50 |

| P9 | P. aeruginosa | 25 |

| P10 | P. aeruginosa | 25 |

| P10 | C. albicans | 3.125 |

Data sourced from a study on pyrazine-2-carboxylic acid derivatives of piperazines, indicating their antimicrobial potential likely linked to GlcN-6-P synthase inhibition. rjpbcs.com

Antimycobacterial Action Mechanisms

The antimycobacterial potential of piperazine-containing compounds has been a subject of significant research, with investigations revealing specific and potent mechanisms of action. One prominent mechanism involves the action of nitrofuranyl piperazines as prodrugs that require bioactivation to exert their antimycobacterial effects. nih.gov

A detailed study on the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus revealed that its activity is dependent on the cofactor F420 machinery within the bacterium. nih.gov This finding indicates that HC2210 is a prodrug that undergoes reductive activation by the deazaflavin-dependent nitroreductase (Ddn) and potentially other F420-dependent nitroreductases. nih.gov This activation process transforms the compound into its active, antimycobacterial form. Forward genetic selection of resistant mutants of M. abscessus identified mutations in genes responsible for the biosynthesis of cofactor F420, further solidifying the role of this pathway in the drug's mechanism of action. nih.gov

Interestingly, while the approved antituberculosis drug pretomanid (B1679085) also requires Ddn for its activation, nitrofuranyl piperazines exhibit activity against M. abscessus, whereas pretomanid does not. This suggests a nuanced difference in the activation or downstream effects of these two classes of nitro-containing prodrugs. nih.gov

Another class of piperidine-based compounds, piperidine-4-carboxamides, has been shown to target DNA gyrase in M. abscessus. nih.gov These compounds act as novel bacterial topoisomerase inhibitors (NBTIs), intercalating into the DNA and stabilizing the DNA-gyrase complex. This leads to the generation of permanent single-strand breaks, ultimately inhibiting DNA replication. nih.gov While these are piperidine, not piperazine derivatives, their mechanism highlights the potential for related heterocyclic carboxamides to target fundamental cellular processes in mycobacteria.

**Table 2: Potency of Nitrofuranyl Piperazine HC2210 against *M. abscessus***

| Compound | Target Organism | EC50 (µM) |

|---|---|---|

| HC2210 | M. abscessus ATCC 19977 | 0.72 |

EC50 represents the half-maximal effective concentration. nih.gov

Antioxidant Activity Mechanistic Basis

The antioxidant properties of piperazine derivatives have been explored, with studies indicating their capacity to scavenge free radicals. The mechanistic basis for this activity lies in the chemical structure of these compounds, which can donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS).

Research on a series of pyrazine-2-carboxylic acid derivatives of piperazines included an evaluation of their free radical scavenging activity using established methods such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays. rjpbcs.com In these assays, the ability of a compound to decolorize the stable free radical solution is measured, providing an indication of its antioxidant capacity.

The findings from this research demonstrated that certain pyrazine-2-carboxylic acid piperazine derivatives possess notable antioxidant activity. For instance, the compound (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10) was identified as having good antioxidant properties. rjpbcs.com The mechanism underlying this activity is attributed to the ability of the piperazine and associated aromatic ring structures to stabilize and delocalize the unpaired electron of the free radical, thereby preventing it from causing oxidative damage to cellular components.

While the specific antioxidant mechanisms of this compound have not been as extensively detailed, the documented free radical scavenging capabilities of structurally related piperazine derivatives provide a foundational understanding of its potential in this regard.

Table 3: Antioxidant Activity of a Pyrazine-2-Carboxylic Acid Piperazine Derivative

| Compound ID | Assay Method | Activity |

|---|---|---|

| P10 | ABTS | Good antioxidant activity |

| P10 | DPPH | Good antioxidant activity |

This table highlights the observed antioxidant potential of a piperazine-containing derivative. rjpbcs.com

Strategic Applications of the Piperazine 2 Carboxylic Acid Scaffold in Drug Discovery Research

Intermediate for HIV Protease Inhibitors

The piperazine (B1678402) scaffold is a key component in several antiviral drugs, including those used to treat Human Immunodeficiency Virus (HIV). researchgate.net A number of clinically used HIV protease inhibitors are based on amino acid or peptidomimetic structures. researchgate.net The piperazine-2-carboxylic acid framework serves as a constrained, non-natural amino acid scaffold, making it an attractive building block for designing novel protease inhibitors.

Research has shown that incorporating heterocyclic ring systems into amino acid structures is a promising strategy in drug development. researchgate.net The synthesis of molecules like (S)-piperazine-2-carboxylic acid amide has been a focus in the development of such agents. researchgate.net The piperazine ring can confer favorable properties such as improved water solubility and the ability to form specific interactions within the enzyme's active site, which are critical for potent inhibition. nih.gov Its role as a structural motif in HIV drugs like Indinavir highlights the scaffold's importance in this therapeutic area. researchgate.net

Design and Synthesis of Neuroprotective Agents

The piperazine scaffold is integral to the development of agents aimed at protecting neurons from damage and degeneration. Derivatives of piperazine have been shown to possess neuroprotective properties by activating crucial signaling pathways and counteracting oxidative stress. nih.govmdpi.com

One study demonstrated that piperazine (PPZ) itself can activate neuronal store-operated calcium entry, which is vital for the stability of dendritic spines, and can restore long-term potentiation in hippocampal slices from a mouse model of Alzheimer's disease. nih.gov This suggests that derivatives, including those of piperazine-2-carboxylic acid, are promising lead molecules for neuroprotective drugs. nih.gov Furthermore, coumarin-piperazine hybrids have been reported to exhibit neuroprotective effects through their antioxidant and anti-inflammatory activities. nih.gov Researchers have also designed arylpiperazine ligands that incorporate antioxidant fragments to specifically counteract the oxidative stress associated with neurological disorders like psychosis and autism spectrum disorder. mdpi.com

Development of Potential Anti-Alzheimer Agents

Alzheimer's disease (AD) is a complex neurodegenerative disorder, and multi-target-directed ligands (MTDLs) are considered a highly promising therapeutic approach. nih.gov The piperazine-2-carboxylic acid scaffold is exceptionally well-suited for creating such MTDLs due to its synthetic tractability and ability to interact with multiple biological targets implicated in AD.

Recent research has focused on synthesizing series of piperazine-2-carboxylic acid derivatives and evaluating their potential as anti-Alzheimer agents. nih.gov These compounds have been designed to inhibit key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), whose inhibition can alleviate cognitive symptoms. nih.govmdpi.com

One study reported a series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives. nih.gov The findings from this research are summarized below:

| Compound Series | Key Compound | Target Enzyme | Inhibitory Activity (Ki) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|---|

| Free Carboxylic Acids (4a-g) | 4c (1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid) | AChE | 10.18 ± 1.00 µM | ~17.90 (for AChE) | nih.gov |

| Hydroxamic Acids (7a-f) | 7b (1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid) | BChE | 1.6 ± 0.08 nM | 21862.5 (for BChE) | nih.gov |

The results demonstrated that while the free carboxylic acid derivatives showed good selectivity for AChE, converting the carboxylic acid to a hydroxamic acid or carboxamide significantly increased potency and selectivity for BChE. nih.gov Notably, compound 7b was significantly more potent against BChE than the reference drugs donepezil (B133215) and tacrine. nih.gov Molecular modeling confirmed that these derivatives can bind effectively to both the catalytic and peripheral anionic sites of the cholinesterase enzymes. nih.gov

Other piperazine derivatives have been developed that also inhibit the aggregation of amyloid-β (Aβ) peptides, a central pathological hallmark of AD. researchgate.netoup.com

Precursor for Agrochemical Research and Development

The piperazine heterocycle is not only prevalent in pharmaceuticals but also serves as a critical linker in the development of modern agrochemicals. rhhz.net (R)-Piperazine-2-carboxylic acid is explicitly identified as a chiral intermediate for the synthesis of agrochemicals, highlighting its importance in this sector. toray.jp

The piperazine structure is used to connect different active chemical groups, leading to compounds with potent fungicidal, antibacterial, and insecticidal properties. rhhz.netresearchgate.net

Fungicides: Triforine is a commercially successful piperazine-containing fungicide used to protect fruits and horticultural plants. rhhz.net New derivatives are continuously being developed; for instance, combining the piperazine scaffold with phenazine-1-carboxylic acid (PCA) has yielded compounds with significant in vitro fungicidal activity. rhhz.netresearchgate.net

Antivirals: Research into phenazine-1-carboxylic piperazine derivatives has also shown that certain compounds can enhance a plant's defense response, inducing resistance against viruses like the Potato Virus Y (PVY). researchgate.net

Insecticides: In the insecticide domain, the piperazine moiety is used as a linker to attach pharmacophores from other successful insecticide classes, such as neonicotinoids, to create novel active compounds. rhhz.net

Scaffold for Diverse Pharmacological Agents (e.g., anticancer, antimicrobial, anti-inflammatory)

The piperazine-2-carboxylic acid scaffold is a "privileged structure," meaning it is a molecular framework that can provide ligands for more than one type of biological receptor or enzyme. researchgate.netresearchgate.net This versatility has led to its use in developing a wide range of therapeutic agents.

Anticancer Agents: The piperazine ring is found in numerous FDA-approved anticancer drugs. researchgate.net Derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including cell cycle arrest and inhibition of tubulin polymerization. mdpi.com The two nitrogen atoms of the piperazine ring are often critical for binding and cytotoxic activity. mdpi.com Research has identified arylpiperazine derivatives with potent activity against prostate, breast, skin, and pancreatic cancer cell lines. mdpi.com

Antimicrobial Agents: With the rise of antimicrobial resistance (AMR), the piperazine scaffold has been identified as a vital framework for developing new antibacterial drugs. nih.gov Piperazine derivatives have shown high efficacy against multidrug-resistant bacterial strains. nih.gov For example, coumarin-piperazine derivatives have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA), a major challenge in hospital settings. nih.gov

Anti-inflammatory Agents: The piperazine nucleus is a core component of molecules designed to have analgesic and anti-inflammatory effects. nih.govdntb.gov.ua Chronic inflammation is linked to numerous diseases, and piperazine derivatives offer a promising avenue for developing new anti-inflammatory drugs with potentially better efficacy and safety profiles than existing treatments. researchgate.netnih.gov

Targeting Multidrug Resistance in Infectious Diseases

Multidrug resistance (MDR) is a major obstacle in the treatment of both cancer and infectious diseases. nih.govmdpi.com The piperazine scaffold has been strategically employed to design agents that can overcome or reverse MDR.

In oncology, researchers have developed piperazine derivatives that act as dual inhibitors of P-glycoprotein (P-gp) and carbonic anhydrase XII (hCA XII). mdpi.com P-gp is an efflux pump that actively removes chemotherapy drugs from cancer cells, while hCA XII is an enzyme that contributes to the acidic tumor microenvironment, both promoting drug resistance. mdpi.com By inhibiting both targets simultaneously, these piperazine-based compounds can synergistically reverse P-gp-mediated MDR in cancer cells, enhancing the efficacy of drugs like doxorubicin. mdpi.com Similarly, in the context of infectious diseases, piperazine derivatives are being actively investigated for their potency against multidrug-resistant bacteria, underscoring their potential to combat resistant pathogens. nih.govnih.gov

Application in Combinatorial Library Design for High-Throughput Screening

Combinatorial chemistry and high-throughput screening (HTS) are cornerstones of modern drug discovery, allowing for the rapid synthesis and evaluation of thousands of compounds. The piperazine-2-carboxylic acid scaffold is ideally suited for this approach due to its synthetic accessibility and the presence of multiple points for diversification.

Researchers have successfully used solid-phase synthesis to generate large libraries of compounds based on this scaffold.

| Scaffold Used | Library Size | Synthetic Method | Purpose | Reference |

|---|---|---|---|---|

| Piperazine-2-carboxamide (B1304950) | 15,000 single compounds | Solid-phase synthesis (Irori directed sorting) | General screening (Lead Discovery Library) | nih.gov |

| N4-(aminophenyl)-piperazine-2-carboxylic acid | 160 compounds | Solid-phase synthesis | Generation of novel structures for therapeutic interest | nih.gov |

These efforts demonstrate the utility of the piperazine-2-carboxylic acid core in building diverse chemical libraries. nih.govnih.gov Computational methods are often employed alongside synthesis to maximize the chemical diversity of the library and optimize the pharmacokinetic properties of the resulting compounds, ensuring a higher probability of identifying promising new drug leads. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.